5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with benzylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.
Reduction: Reduction reactions can target the ethenyl group or the oxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and piperazine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar applications in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated for treating various diseases, including infections and cancer. Its interactions with biological targets can provide insights into its mechanism of action.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H24N4O2/c1-29-22-10-6-5-9-20(22)11-12-23-26-21(17-25)24(30-23)28-15-13-27(14-16-28)18-19-7-3-2-4-8-19/h2-12H,13-16,18H2,1H3/b12-11+ |
InChI Key |
XBDQMHPHQAARSZ-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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